4-Tert-butyl-2'-methylbenzophenone
Overview
Description
4-Tert-butyl-2’-methylbenzophenone is an organic compound with the molecular formula C18H20O and a molecular weight of 252.35 g/mol . It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 2’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Tert-butyl-2’-methylbenzophenone (4-TBMBP) is a benzophenone-based compound . The primary targets of 4-TBMBP are rubidium (Rb+) and cesium (Cs+) ions . These alkali metal ions play crucial roles in various biological processes, including nerve impulse transmission and cell membrane potential maintenance.
Mode of Action
4-TBMBP interacts with its targets through a process known as solvent extraction . This compound has been shown to effectively extract Rb+ and Cs+ from solutions with high concentrations of potassium (K+) ions . The extraction process involves the formation of an extraction complex, MOR·3ROH, where M represents the alkali metal ions (Rb+ or Cs+), and R represents the 4-TBMBP molecule .
Result of Action
The extraction of Rb+ and Cs+ ions by 4-TBMBP can lead to changes in the concentrations of these ions in the solution, which may subsequently affect cellular processes that depend on these ions . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-TBMBP. For instance, the extraction efficiency of 4-TBMBP can be affected by factors such as the pH of the solution, the presence of other ions, and the temperature . Understanding these environmental influences is crucial for optimizing the use of 4-TBMBP in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butyl-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of benzene, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-2-methyl- with appropriate reagents under specific conditions . The reaction typically requires the presence of cercosporin, oxygen, and potassium bromide in methanol at 20°C, utilizing irradiation and the Schlenk technique . This method is noted for its green chemistry approach and chemoselective reaction.
Industrial Production Methods
Industrial production methods for 4-Tert-butyl-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2’-methylbenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzophenone derivatives.
Scientific Research Applications
4-Tert-butyl-2’-methylbenzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Tert-butyl-2’-methylbenzophenone include other benzophenone derivatives with different substituents on the benzene ring. Examples include:
- 4-Tert-butylbenzophenone
- 2-Methylbenzophenone
- 4-Methylbenzophenone
Highlighting Uniqueness
4-Tert-butyl-2’-methylbenzophenone is unique due to the specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJQUSDNXCHZTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479500 | |
Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14252-16-5 | |
Record name | 4-TERT-BUTYL-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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